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Compound of Interest

Compound Name: Diphosphoryl chloride

Cat. No.: B042844

Authored for Researchers, Scientists, and Drug Development Professionals

Pyrophosphoryl chloride (P203Cla4) is a highly reactive inorganic compound that serves as a
powerful reagent in numerous chemical transformations. Valued for its role as a
phosphorylating and chlorinating agent, it is a key intermediate in the synthesis of a wide array
of organophosphorus compounds, which have significant applications in pharmaceuticals,
agrochemicals, and materials science. This document provides an in-depth overview of its
properties, synthesis, key reactions, and handling procedures.

Core Properties and Data

Pyrophosphoryl chloride, also known as diphosphoryl tetrachloride, is a colorless to pale
yellow, fuming, and corrosive liquid.[1][2] Structurally, it consists of two tetrahedral phosphorus
centers linked by an oxygen bridge.[3] It is sensitive to air and moisture, reacting violently with
water.[2][4][5]

Physicochemical Data

The quantitative properties of pyrophosphoryl chloride are summarized in the table below for
ease of reference and comparison.
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Property Value Source(s)
CAS Number 13498-14-1 [3]14]15]
Molecular Formula ClaOsP2 [41[5]
Molecular Weight 251.76 g/mol [2][4]
Density 1.82 g/mL at 25 °C [4]
Boiling Point 90 °C at 12 mmHg [4]
66—68 °C at 0.01 Torr [3]
Refractive Index n20/D 1.476 [41[6]
Flash Point 101 °C at 10 mmHg [4][6]
Reacts violently with water;
Solubility Miscible with most organic [2][4]

solvents.

Synthesis of Pyrophosphoryl Chloride

The preparation of pyrophosphoryl chloride can be approached through several synthetic

routes. The choice of method often depends on the availability of starting materials, desired

purity, and scale of the reaction.

Key Synthesis Methodologies:

e From Phosphoryl Chloride and Methanol: A convenient method involves the treatment of

phosphoryl chloride with a half-molar equivalent of methanol. This reaction produces

pyrophosphoryl chloride along with methyl chloride and hydrogen chloride as byproducts.[3]

e From Phosphoryl Chloride and Alkoxy Phosphoryl Dichloride: High yields of pyrophosphoryl

chloride can be achieved by reacting phosphoryl chloride with a lower alkoxy phosphoryl

dichloride (e.g., methoxy phosphoryl dichloride) at temperatures of at least 100 °C. Molar

ratios of phosphoryl chloride to the alkoxy phosphoryl dichloride of 3:1 or higher are

recommended for increased yields.
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o From Dichlorophosphoric Acid and Phosphorus Pentachloride: Pyrophosphoryl chloride is
produced by the reaction of dichlorophosphoric acid with phosphorus pentachloride in the
absence of water.[2] The reaction can be performed at 10-25 °C in an inert diluent like
carbon tetrachloride.

o From Phosphorus Pentoxide: Other methods include the reaction of phosphorus pentoxide
with phosphorus trichloride or phosphorus pentachloride.[1]

Experimental Protocol: Synthesis via Phosphoryl
Chloride and Alkoxy Phosphoryl Dichloride

The following is a representative protocol based on patented methods for synthesizing
pyrophosphoryl chloride.

Objective: To synthesize pyrophosphoryl chloride from phosphoryl chloride and methoxy
phosphoryl dichloride.

Materials:

e Phosphoryl chloride (POCIs)

¢ Methoxy phosphoryl dichloride (CHsOP(O)CI2)

» Pyridine (optional, as catalyst)

» Reaction flask (e.g., 500 mL round-bottom flask)
» Reflux condenser

e Heating mantle

Distillation apparatus
Procedure:

» Reaction Setup: Assemble a 500 mL flask with a reflux condenser. Ensure all glassware is
thoroughly dried to prevent hydrolysis. The reaction should be conducted in a fume hood due
to the corrosive and toxic nature of the reagents and products.
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e Charging the Reactor: Charge the flask with phosphoryl chloride and methoxy phosphoryl
dichloride. A molar ratio of at least 3:1 of POCIs to CHsOP(O)CIz is recommended to optimize
the yield. For example, use 230 grams of POCIs and 74.5 grams of CHzOP(O)Clz. A catalytic
amount (e.g., 2 drops) of pyridine can be added.

e Reaction Conditions: Heat the solution to its boiling point (approximately 110-112 °C) and
maintain a gentle reflux. The reaction is typically carried out for several hours (e.g., 6 hours).

e Monitoring the Reaction: The progress of the reaction can be monitored by analyzing
samples of the reaction mixture (e.g., by 3P NMR spectroscopy if available).

« |solation and Purification: After the reaction is complete, allow the mixture to cool to room
temperature. The pyrophosphoryl chloride product is then separated from the reaction
mixture, typically by fractional vacuum distillation.

Safety Precautions:
 All manipulations must be performed in a well-ventilated chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,
safety goggles, a face shield, and a lab coat.[5]

» Handle phosphoryl chloride and pyrophosphoryl chloride with extreme care as they are
corrosive and react violently with water.[5]
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Caption: Experimental workflow for the synthesis of pyrophosphoryl chloride.
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Chemical Reactivity and Applications

Pyrophosphoryl chloride's reactivity is dominated by the electrophilic nature of its phosphorus

atoms and the lability of the P-Cl and P-O-P bonds. Nucleophilic attack can occur at either the

P-Cl bond or, preferentially, at the P-O-P linkage. This reactivity makes it a versatile reagent in

organic synthesis and drug development.

Key Reactions:

Hydrolysis: As an acid chloride, it reacts violently with water to hydrolyze back to its
corresponding acid, pyrophosphoric acid, and HCI.[5] This reaction is vigorous and
hazardous.

Reaction with Alcohols: It reacts with primary and secondary alcohols at low temperatures
(e.g., -30 °C) in a manner analogous to hydrolysis, yielding an ester of dichlorophosphoric
acid.

Vilsmeier-Haack Formylation: Pyrophosphoryl chloride is an effective reagent for Vilsmeier-
Haack reactions, which introduce a formyl group (-CHO) onto electron-rich aromatic rings.[3]
It forms a Vilsmeier reagent in combination with N,N-disubstituted formamides like DMF.

Phosphorylation: It is a potent phosphorylating agent used to introduce phosphate groups
into organic molecules, a critical step in the synthesis of nucleosides and other bioactive
compounds.[1]

Applications in Drug Development and Industry:

Pharmaceutical Synthesis: It serves as a crucial intermediate for creating complex
organophosphorus compounds, including active pharmaceutical ingredients (APIS).

o Quetiapine Synthesis: Used as a reductive chlorination reagent in the synthesis of the
atypical antipsychotic drug Quetiapine.[1][2]

o CGRP Receptor Antagonists: Employed in the synthesis of potent, orally bioavailable
tricyclic CGRP receptor antagonists for migraine treatment.[2]

o Agrochemicals: It is used to produce organophosphorus compounds that function as

pesticides and herbicides.
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» Flame Retardants: A key precursor in the manufacture of flame retardants for plastics and

textiles.
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Caption: Simplified signaling pathway for Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of

an Electron-Rich Arene

The following is a general protocol for the formylation of a nucleophilic aromatic compound

using pyrophosphoryl chloride.

Objective: To introduce a formyl group onto an electron-rich aromatic substrate.

Materials:

e Pyrophosphoryl chloride (P203Cla)

e N,N-Dimethylformamide (DMF)

o Electron-rich aromatic substrate (e.g., N,N-dimethylaniline, indole)

* Anhydrous reaction solvent (e.g., dichloromethane, 1,2-dichloroethane)

e |ce-water bath

e Sodium acetate solution or other aqueous base for workup
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e Separatory funnel

e Drying agent (e.g., anhydrous NazSOa4 or MgSOa)
» Rotary evaporator

Procedure:

» Vilsmeier Reagent Preparation: In a dry, three-necked flask equipped with a dropping funnel,
magnetic stirrer, and nitrogen inlet, dissolve the aromatic substrate in the anhydrous solvent.
Cool the solution in an ice bath to 0 °C. In a separate flask, prepare the Vilsmeier reagent by
slowly adding pyrophosphoryl chloride to an equimolar amount of DMF, also cooled to O °C.

o Reaction: Slowly add the prepared Vilsmeier reagent to the cooled solution of the aromatic
substrate via the dropping funnel with vigorous stirring. The reaction temperature should be
maintained between 0 °C and room temperature, depending on the reactivity of the
substrate.

» Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting
material is consumed.

o Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker of
crushed ice and water to hydrolyze the intermediate iminium salt.

o Neutralization and Extraction: Neutralize the aqueous mixture with a base, such as a
saturated sodium acetate or sodium bicarbonate solution. Transfer the mixture to a
separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or
dichloromethane).

e Drying and Concentration: Combine the organic layers, wash with brine, dry over an
anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

« Purification: Purify the resulting crude aldehyde product by silica gel column chromatography
or recrystallization.

Safety and Handling

Pyrophosphoryl chloride is a hazardous chemical that requires strict safety protocols.
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Hazards: It is classified as corrosive and causes severe skin burns and eye damage.[5][6] It
reacts violently with water, liberating toxic hydrogen chloride gas.[5] It is also sensitive to air
and moisture.[2][4]

Handling: Always handle in a well-ventilated chemical fume hood.[5] Use a closed system
where possible. Wear robust personal protective equipment (PPE), including chemical-
resistant gloves (e.g., butyl rubber), safety goggles, a full-face shield, and a flame-retardant
lab coat.[5] Ensure eyewash stations and safety showers are immediately accessible.

Storage: Store in a cool, dry, and well-ventilated place, away from water and moisture.[5]
Keep containers tightly closed, preferably under an inert atmosphere of nitrogen.[2][5] Store
in a designated corrosives area.[5]

Spills: In case of a spill, evacuate the area. Do not use water. Absorb the spill with an inert,
dry material such as sand or vermiculite.[5] Collect the material in a suitable, closed
container for hazardous waste disposal.[5]

First Aid:

[e]

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of
water for at least 15 minutes. Seek immediate medical attention.

o Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15
minutes, including under the eyelids. Remove contact lenses if present and easy to do.
Seek immediate medical attention.

o Inhalation: Remove the person to fresh air and keep them in a position comfortable for
breathing. Seek immediate medical attention.

o Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Pyrophosphoryl Chloride: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042844+#pyrophosphoryl-chloride-basic-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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